molecular formula C20H25N5O3 B2782893 6-(3-Methoxyphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893948-03-3

6-(3-Methoxyphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No. B2782893
CAS RN: 893948-03-3
M. Wt: 383.452
InChI Key: XEUILUKWUXNXKP-UHFFFAOYSA-N
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Description

Imidazole derivatives are an important class of heterocyclic compounds that have a wide range of applications in pharmaceuticals, natural products, endogenous chemicals, and polymers . They are known for their broad range of chemical and biological properties and are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole derivatives are usually synthesized by the condensation of a phthalic anhydride with primary amines . A method has been reported to form two C–C bonds via consecutive activation of four C-H bonds in the reaction of maleimides/maleic anhydride with styrenes . Another method involves the reaction of tetraynes with imidazole derivatives and oxygen to produce various multifunctionalized tricyclic isoindole-1,3-diones .


Molecular Structure Analysis

The molecular structure of imidazole derivatives can be complex and variable. They often have multiple rings and complex structures . The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A-B and B-C ring system .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazole derivatives can include the formation of three new C-C bonds and two new Caryl–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can also vary widely. They are usually white or colorless solids that are highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, they show two equivalent tautomeric forms .

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and intended use. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions for research into imidazole derivatives are broad and promising. They have a wide potential for use in chemical production and clinical medicine . Their complex and variable structures make them an interesting area of study for the development of new drugs .

properties

CAS RN

893948-03-3

Product Name

6-(3-Methoxyphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Molecular Formula

C20H25N5O3

Molecular Weight

383.452

IUPAC Name

6-(3-methoxyphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C20H25N5O3/c1-4-5-6-10-25-18(26)16-17(22(2)20(25)27)21-19-23(11-12-24(16)19)14-8-7-9-15(13-14)28-3/h7-9,13H,4-6,10-12H2,1-3H3

InChI Key

XEUILUKWUXNXKP-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC(=CC=C4)OC)N(C1=O)C

solubility

not available

Origin of Product

United States

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